N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
Overview
Description
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C24H30F2N2O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.22753453 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibitory Activities
One area of research has involved the synthesis of compounds structurally related to N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide to explore their enzyme inhibitory activities. For instance, compounds have been synthesized to target bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are relevant to conditions like glaucoma, Alzheimer's disease, and other neurodegenerative disorders. The synthesized compounds, including triazole analogues, demonstrated significant inhibitory potential, which is valuable for developing new therapeutic agents (Virk et al., 2018).
Radiolabeled Compounds for Imaging
Another significant application involves the development of radiolabeled compounds for imaging, such as PET (Positron Emission Tomography) ligands. Studies have synthesized and evaluated compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for their potential in imaging peripheral benzodiazepine receptors (PBR), which are associated with various pathological conditions including neuroinflammation and cancer (Zhang et al., 2003).
Calcium-Channel-Blocking and Antihypertensive Activity
Research into calcium-channel blockers and antihypertensive agents has also involved derivatives of this compound. These studies have aimed at developing new therapeutic agents that can effectively manage hypertension and related cardiovascular diseases by modulating calcium ion channels and reducing vascular resistance (Shanklin et al., 1991).
Bioactive Metabolites in Marine Actinobacteria
The search for new bioactive compounds from marine organisms has led to the isolation of metabolites structurally related to this compound. These metabolites have shown potential cytotoxic activities, highlighting the importance of marine actinobacteria as a source of new and potent bioactive substances (Sobolevskaya et al., 2007).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N2O2/c1-30-15-14-28(24(29)16-19-6-8-22(25)9-7-19)17-20-10-12-27(13-11-20)18-21-4-2-3-5-23(21)26/h2-9,20H,10-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFWTAXMXASTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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